Differential Antibacterial Potency Against Gram-Negative Pathogens
Antibacterial agent 174 demonstrates a distinct activity spectrum compared to the most potent isatin derivatives in its series. While Compounds 5c and 5d exhibit superior activity against S. aureus (IC₅₀ = 0.03 and 0.05 µmol/mL, respectively), Antibacterial agent 174 shows more balanced activity against the Gram-negative bacteria E. coli (IC₅₀ = 0.672 µmol/mL) and P. aeruginosa (IC₅₀ = 0.830 µmol/mL) [1]. This contrasts with many FtsZ inhibitors that show weak activity against Gram-negative species; for example, the FtsZ inhibitor ET770 has a reported MIC of 32.43 µM against E. coli [2]. This makes Antibacterial agent 174 a more suitable candidate for research involving Gram-negative infections.
| Evidence Dimension | Antibacterial Activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.672 µmol/mL (E. coli), 0.830 µmol/mL (P. aeruginosa) |
| Comparator Or Baseline | Compound 5c: 0.03 µmol/mL (S. aureus); Compound 5d: 0.05 µmol/mL (S. aureus); ET770: 32.43 µM (E. coli, MIC) |
| Quantified Difference | Activity against Gram-negative bacteria is present, unlike in Compounds 5c/5d which were only reported active against S. aureus. Potency against E. coli is approximately 48-fold lower than ET770's MIC value. |
| Conditions | In vitro antibacterial assay; IC₅₀ values for E. coli and P. aeruginosa. |
Why This Matters
This data defines a specific Gram-negative activity niche for Antibacterial agent 174 within its chemical series, which is critical for researchers selecting a compound for studies targeting E. coli or P. aeruginosa rather than solely S. aureus.
- [1] Lian, Z.-M., Sun, J., & Zhu, H.-L. (2016). Design, synthesis and antibacterial activity of isatin derivatives as FtsZ inhibitors. Journal of Molecular Structure, 1117, 8-16. View Source
- [2] Ecteinascidin 770, A tetrahydroisoquinoline alkaloid, targeting the bacterial cell division protein FtsZ. (n.d.). View Source
